molecular formula C20H16OTe B11959463 9-(4-Methylphenyl)-9H-telluroxanthen-9-OL CAS No. 73775-31-2

9-(4-Methylphenyl)-9H-telluroxanthen-9-OL

Cat. No.: B11959463
CAS No.: 73775-31-2
M. Wt: 399.9 g/mol
InChI Key: WTFRUPNSHNNBDN-UHFFFAOYSA-N
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Description

9-(4-Methylphenyl)-9H-telluroxanthen-9-OL is an organotellurium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a tellurium atom integrated into a xanthene framework, with a 4-methylphenyl substituent. The presence of tellurium imparts distinct reactivity and properties compared to its sulfur and selenium analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Methylphenyl)-9H-telluroxanthen-9-OL typically involves the reaction of 9H-xanthene-9-one with 4-methylphenyl telluride under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the telluroxanthene structure.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-(4-Methylphenyl)-9H-telluroxanthen-9-OL undergoes various chemical reactions, including:

    Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the tellurium center can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tellurium atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in protic or aprotic solvents.

    Substitution: Nucleophiles like halides or thiols; reactions often conducted in polar solvents under mild conditions.

Major Products Formed

    Oxidation: Formation of telluroxides or tellurones.

    Reduction: Formation of tellurium-containing alcohols or hydrocarbons.

    Substitution: Formation of substituted xanthene derivatives.

Scientific Research Applications

9-(4-Methylphenyl)-9H-telluroxanthen-9-OL has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other organotellurium compounds. It is also studied for its unique reactivity and potential as a catalyst in organic reactions.

    Biology: Investigated for its potential antioxidant properties due to the presence of tellurium, which can mimic the activity of selenium in biological systems.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as tellurium-based semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9-(4-Methylphenyl)-9H-telluroxanthen-9-OL involves its interaction with biological molecules through redox reactions. The tellurium center can undergo oxidation and reduction, allowing it to participate in electron transfer processes. This redox activity is crucial for its potential antioxidant and therapeutic effects. The compound may target specific enzymes or proteins, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    9-(4-Methylphenyl)-9H-xanthen-9-OL: A sulfur analog with similar structural features but different reactivity due to the presence of sulfur instead of tellurium.

    9-(4-Methylphenyl)-9H-selenoxanthen-9-OL: A selenium analog that shares some chemical properties with the tellurium compound but exhibits distinct reactivity patterns.

Uniqueness

9-(4-Methylphenyl)-9H-telluroxanthen-9-OL is unique due to the presence of tellurium, which imparts distinct redox properties and reactivity. Compared to its sulfur and selenium analogs, the tellurium compound exhibits enhanced stability and potential for diverse applications in chemistry, biology, and materials science.

Properties

CAS No.

73775-31-2

Molecular Formula

C20H16OTe

Molecular Weight

399.9 g/mol

IUPAC Name

9-(4-methylphenyl)telluroxanthen-9-ol

InChI

InChI=1S/C20H16OTe/c1-14-10-12-15(13-11-14)20(21)16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13,21H,1H3

InChI Key

WTFRUPNSHNNBDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=CC=CC=C3[Te]C4=CC=CC=C42)O

Origin of Product

United States

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